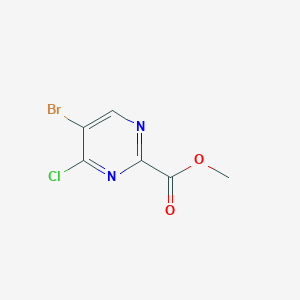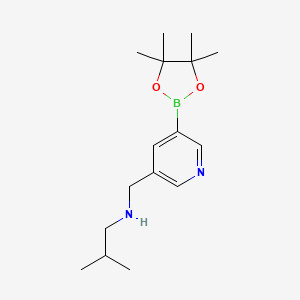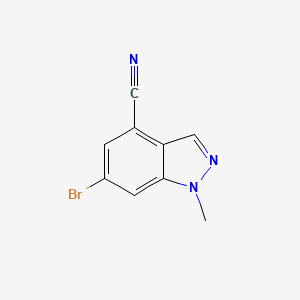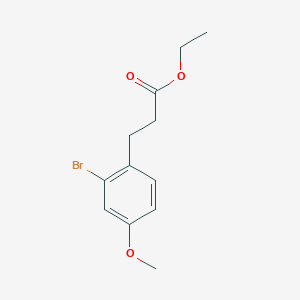
t-Butyl 3-bromo-4-chlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl 3-bromo-4-chlorophenylcarbamate is a chemical compound with the CAS Number: 1080573-26-7 . It has a molecular weight of 306.59 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Aminobromination of Terminal Alkenes : t-Butyl N,N-dibromocarbamate (BBC) has been used as a reagent for the aminobromination of terminal alkenes, yielding β-bromo-N-Boc-amines upon reduction. This process allows for the efficient synthesis of β-bromoamine hydrochlorides in good yields (Klepacz & Zwierzak, 2001). Similarly, the ionic addition of BBC to alkenes and cycloalkenes under specific conditions affords the corresponding β-bromo-N-Boc-amines (Śliwińska & Zwierzak, 2003).
Environmental Science and Degradation Studies : Research on photoactivated degradation of 4-chlorophenol by UV/IO4- in acidic solution indicates that tert-butyl alcohol (t-BuOH) affects the degradation pathway. This study highlights the role of reactive species in environmental remediation processes (Chia, Tang, & Weavers, 2004).
Material Science and Polymer Research : The preparation and characterization of electrochromic polymers containing 4-butyltriphenylamine (BuTPA) units demonstrate the potential for creating new materials for electrochromic cells. These findings suggest applications in textiles and plastics, where the electronic properties of copolymers can be modulated for specific uses (Beaupré, Dumas, & Leclerc, 2006).
Safety and Hazards
The safety information for t-Butyl 3-bromo-4-chlorophenylcarbamate includes several hazard statements: H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and specific measures to take if in eyes.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQOESHBRDOJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
